molecular formula C13H9I2N3O2 B6038403 N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide

N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide

Cat. No. B6038403
M. Wt: 493.04 g/mol
InChI Key: HYICCSZUDAOWRU-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide, also known as HIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HIB is a synthetic compound that belongs to the class of hydrazones and has been extensively studied for its biological properties.

Mechanism of Action

The mechanism of action of N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide is not well understood. However, it has been suggested that N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide has also been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide has several advantages as a research tool. It is a synthetic compound that is readily available and can be easily synthesized in the laboratory. N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide is also relatively stable and has a long shelf life. However, N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide has some limitations as a research tool. It is a relatively new compound, and its biological properties are not well understood. Further research is needed to fully understand the mechanism of action of N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide and its potential applications.

Future Directions

There are several future directions for research on N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide. One area of research is the development of N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide derivatives with improved biological properties. Another area of research is the elucidation of the mechanism of action of N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide and its potential applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to determine the toxicity and safety profile of N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide.

Synthesis Methods

N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide can be synthesized through the condensation reaction between 4-hydroxy-3,5-diiodobenzaldehyde and 2-pyridinecarbohydrazide. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is a yellow crystalline solid that has a melting point of 280-282°C.

Scientific Research Applications

N'-(4-hydroxy-3,5-diiodobenzylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9I2N3O2/c14-9-5-8(6-10(15)12(9)19)7-17-18-13(20)11-3-1-2-4-16-11/h1-7,19H,(H,18,20)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYICCSZUDAOWRU-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C(=C2)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9I2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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